5-(o-Methoxybenzylidene)rhodanine

Übersicht

Beschreibung

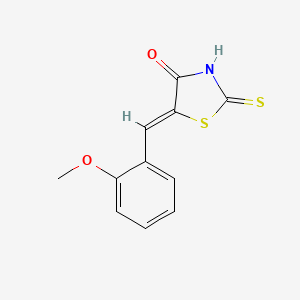

5-(o-Methoxybenzylidene)rhodanine is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties. The structure of this compound consists of a rhodanine core with a methoxybenzylidene group attached at the 5-position. This compound has gained attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with o-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

- Dissolve rhodanine in ethanol or methanol.

- Add o-methoxybenzaldehyde to the solution.

- Add a base (sodium hydroxide or potassium hydroxide) to the reaction mixture.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol or methanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(o-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the rhodanine core can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5-(o-Hydroxybenzylidene)rhodanine.

Reduction: Formation of 5-(o-Methoxybenzyl)rhodanine.

Substitution: Formation of 5-(o-Halobenzylidene)rhodanine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

5-(o-Methoxybenzylidene)rhodanine is synthesized through the condensation reaction of rhodanine with o-methoxybenzaldehyde. The general synthetic route involves:

- Dissolving rhodanine in an appropriate solvent (e.g., ethanol).

- Adding o-methoxybenzaldehyde.

- Introducing a base (e.g., sodium hydroxide).

- Heating the mixture under reflux to promote reaction completion.

This method yields a compound with the molecular formula and a molecular weight of approximately 251.33 g/mol .

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in medicinal research:

Anticancer Properties

Research indicates that this compound can inhibit the activity of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. By blocking this enzyme, this compound may reduce tumor proliferation and enhance the efficacy of existing cancer therapies .

Antimicrobial Activity

Studies have shown that rhodanine derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antimicrobial agents .

Antidiabetic Effects

The compound acts as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. By inhibiting this enzyme, this compound may help manage glucose levels and prevent complications associated with diabetes .

Industrial Applications

Beyond its biological significance, this compound has potential applications in various industries:

- Material Science : It is explored for developing antimicrobial coatings due to its ability to inhibit bacterial growth on surfaces .

- Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes and pigments .

Case Study 1: Inhibition of Carbonic Anhydrase

A study demonstrated that this compound effectively inhibits carbonic anhydrase with an IC50 value indicating its potency compared to other known inhibitors. This property is particularly relevant for cancer treatment strategies where tumor acidity plays a role in progression .

Case Study 2: Antimicrobial Efficacy

In vitro tests against various pathogenic bacteria revealed that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Wirkmechanismus

The mechanism of action of 5-(o-Methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. Additionally, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxybenzylidene)rhodanine: Similar structure with a methoxy group at the para position.

5-(4-Hydroxybenzylidene)rhodanine: Similar structure with a hydroxyl group at the para position.

5-(4-Chlorobenzylidene)rhodanine: Similar structure with a chlorine atom at the para position.

Uniqueness

5-(o-Methoxybenzylidene)rhodanine is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. The ortho position allows for potential intramolecular interactions that can enhance its binding affinity to target enzymes and receptors.

Biologische Aktivität

5-(o-Methoxybenzylidene)rhodanine is a chemical compound belonging to the rhodanine class, which is recognized for its diverse biological activities, including anticancer , antibacterial , and antidiabetic properties. The unique structure of this compound, characterized by a methoxybenzylidene group at the 5-position of the rhodanine core, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. By binding to the active site of aldose reductase, it prevents the conversion of glucose to sorbitol, reducing sorbitol accumulation in tissues.

- Anticancer Activity : The compound has shown potential in inhibiting carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of rhodanine derivatives:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibitory effects on leukemia and breast cancer cell lines, with IC50 values ranging from 2 μM to 43.6 μM .

- Structure-Activity Relationship (SAR) : The presence of specific substituents at the C-5 position influences the compound's efficacy against cancer cells. Modifications in substituents can enhance selectivity and potency against different cancer types .

Antibacterial Effects

The antibacterial activity of this compound has also been investigated:

- Gram-positive Bacteria : It demonstrates notable effectiveness against Gram-positive bacteria, which is critical given the rising resistance to conventional antibiotics .

- Mechanism : The antibacterial mechanism may involve interference with bacterial enzyme functions or disruption of cell wall synthesis .

Antidiabetic Activity

The compound's role as an aldose reductase inhibitor positions it as a promising candidate for managing diabetes:

- Inhibition Studies : In vitro studies have confirmed its ability to inhibit aldose reductase effectively, thereby potentially alleviating diabetic complications.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180817 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-10-1, 73855-60-4 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(o-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(o-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.